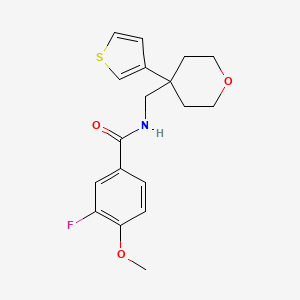
3-fluoro-4-metoxi-N-((4-(tiofen-3-il)tetrahidro-2H-piran-4-il)metil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-4-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H20FNO3S and its molecular weight is 349.42. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-4-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-4-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Entre sus derivados, los compuestos 1a y 1b han demostrado un buen potencial antimicrobiano . Estos hallazgos sugieren que el compuesto podría explorarse más a fondo por sus propiedades antibacterianas y antifúngicas.
- Se obtuvo un monocristal de este compuesto, adecuado para el análisis cristalográfico de rayos X . Estos estudios proporcionan información valiosa sobre la estructura molecular, la unión y las interacciones intermoleculares, lo que puede informar el diseño y la optimización de fármacos.
Potencial Antimicrobiano
Análisis Cristalográfico
Actividad Biológica
The compound 3-fluoro-4-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H20FNO3S, with a molecular weight of approximately 335.41 g/mol. The structure includes a fluorine atom, a methoxy group, and a thiophene ring, contributing to its unique biological properties.
Antitumor Activity
Benzamide derivatives, including those with thiophene rings, have been studied for their antitumor properties. Research indicates that certain benzamide compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds containing heteroaryl groups have demonstrated activity against various cancer cell lines by interfering with cellular signaling pathways . The specific activity of 3-fluoro-4-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide in this context remains to be explored.
The biological mechanisms through which 3-fluoro-4-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide exerts its effects are still under investigation. However, compounds with similar structures often act through:
- Inhibition of Enzymatic Activity : Many benzamide derivatives inhibit enzymes crucial for viral replication or cancer cell survival.
- Modulation of Protein Interactions : The presence of thiophene and other heteroatoms can enhance binding affinity to target proteins involved in disease processes.
Case Studies
- Antiviral Screening : A study evaluated the antiviral potential of various benzamide derivatives against HBV and found that modifications at the benzene ring significantly influenced activity. This suggests that 3-fluoro and methoxy substitutions could enhance or alter the biological activity of the compound .
- Antitumor Efficacy : Research on similar compounds has shown promising results in preclinical models where benzamide derivatives inhibited tumor growth in vitro and in vivo. These findings support further exploration into the antitumor potential of 3-fluoro-4-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide .
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S/c1-22-16-3-2-13(10-15(16)19)17(21)20-12-18(5-7-23-8-6-18)14-4-9-24-11-14/h2-4,9-11H,5-8,12H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSNYLDWANZRAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2(CCOCC2)C3=CSC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














